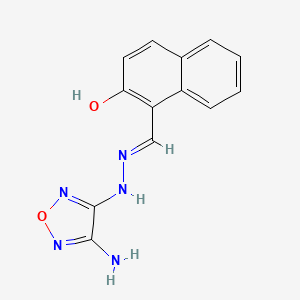
2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone, also known as PD98059, is a chemical compound that has been widely used in scientific research for its ability to inhibit the activity of the MAP kinase pathway. This pathway is involved in numerous cellular processes, including cell growth, differentiation, and apoptosis. In
Mechanism of Action
2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone inhibits MEK by binding to its ATP-binding site, preventing the enzyme from phosphorylating its downstream targets. This inhibition leads to a decrease in the activity of the MAP kinase pathway and its downstream targets. The mechanism of action of 2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone has been well-studied and is widely accepted in the scientific community.
Biochemical and Physiological Effects:
2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone has been shown to have a variety of biochemical and physiological effects in cells. It has been shown to inhibit cell growth and induce apoptosis in some cell types. It has also been shown to affect the expression of various genes involved in cellular processes such as cell cycle regulation and DNA repair.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone is its specificity for the MAP kinase pathway. This specificity allows researchers to investigate the role of this pathway in various cellular processes without affecting other signaling pathways. However, one limitation of 2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone is its relatively short half-life in cells, which can limit its effectiveness in some experiments. Additionally, the use of 2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone in live animals can be challenging due to its poor solubility and rapid metabolism.
Future Directions
There are many potential future directions for the use of 2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone in scientific research. One area of interest is the investigation of the role of the MAP kinase pathway in cancer development and progression. 2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone has been shown to inhibit the growth of some cancer cell types, and further research in this area could lead to the development of new cancer therapies. Additionally, 2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone could be used in combination with other inhibitors to target multiple signaling pathways simultaneously. Finally, the development of more stable and effective analogs of 2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone could lead to improved experimental results and broader applications in scientific research.
Conclusion:
2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone is a widely used chemical compound in scientific research due to its ability to inhibit the activity of the MAP kinase pathway. Its synthesis method has been well-established, and its mechanism of action has been extensively studied. 2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone has a variety of biochemical and physiological effects in cells, and its specificity for the MAP kinase pathway makes it a valuable tool for investigating the role of this pathway in various cellular processes. While there are some limitations to its use, there are many potential future directions for the use of 2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone in scientific research, particularly in the field of cancer research.
Synthesis Methods
2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone can be synthesized through a multi-step process involving the reaction of 2-nitrobenzaldehyde with 2-methoxybenzylamine, followed by reduction and cyclization reactions. The final product is then purified through column chromatography to obtain the pure compound. This synthesis method has been well-established in the literature and has been used by many researchers to obtain 2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone for their experiments.
Scientific Research Applications
2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone has been used extensively in scientific research to investigate the role of the MAP kinase pathway in various cellular processes. It has been shown to inhibit the activity of the MAP kinase kinase (MEK) enzyme, which is upstream of the MAP kinase pathway. This inhibition leads to a decrease in the activity of downstream targets of the pathway, such as transcription factors and other signaling molecules.
properties
IUPAC Name |
2-anilino-4-(2-methoxyphenyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-22-15-10-6-5-9-13(15)14-11-16(21)20-17(19-14)18-12-7-3-2-4-8-12/h2-11H,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCKYLJFFWOFKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)NC(=N2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(spiro[2.5]oct-1-ylmethyl)propanamide](/img/structure/B6132236.png)
![4-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}morpholine](/img/structure/B6132241.png)
![3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-(1-benzyl-3-pyrrolidinyl)propanamide](/img/structure/B6132246.png)
![1-(5-{[(2-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6132252.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide](/img/structure/B6132257.png)

![5-(2-bromo-5-hydroxybenzylidene)-2-[(3-chloro-4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6132278.png)
![[7-(4-chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B6132283.png)
![(1S*,4S*)-2-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6132284.png)

![3,5-bis{[3-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B6132299.png)
![methyl 4-[(2-benzyl-3-oxo-1-piperazinyl)carbonyl]benzoate](/img/structure/B6132306.png)

